Product packaging for o-CRESOL, p-(o-TOLYLAZO)-(Cat. No.:CAS No. 57598-00-2)

o-CRESOL, p-(o-TOLYLAZO)-

Cat. No.: B14618254
CAS No.: 57598-00-2
M. Wt: 226.27 g/mol
InChI Key: MFPXPIPAPXYRTJ-UHFFFAOYSA-N
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Description

Classification and Structural Features within Azo Chromophores

o-CRESOL (B1677501), p-(o-TOLYLAZO)- is classified as a monoazo dye, indicating the presence of a single azo linkage (-N=N-) within its molecular structure. nih.gov This azo group acts as the primary chromophore, the part of the molecule responsible for its color. The color of azo dyes is determined by the azo bonds and their associated chromophores and auxochromes. nih.gov The structure of o-CRESOL, p-(o-TOLYLAZO)- features two aromatic rings separated by this azo bridge. jebas.orgjebas.org

The molecule incorporates a cresol (B1669610) group and a tolyl group. Specifically, it is an o-cresol unit where the azo group is attached at the para-position relative to the hydroxyl group. The other part of the molecule is an o-tolyl group. The IUPAC name, 2-methyl-4-[(2-methylphenyl)diazenyl]phenol, precisely describes this arrangement. nih.gov The presence of the hydroxyl (-OH) group on the cresol ring and the methyl (-CH3) groups on both aromatic rings act as auxochromes, which modify the light-absorbing properties of the chromophore.

Table 1: Chemical and Physical Properties of o-CRESOL, p-(o-TOLYLAZO)-

Property Value
Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
IUPAC Name 2-methyl-4-[(2-methylphenyl)diazenyl]phenol
CAS Number 57598-00-2
Appearance Data not available
Boiling Point 397°C at 760 mmHg
Density 1.09 g/cm³

Source: PubChem CID 42480 nih.gov, BOC Sciences

Historical Development and Significance of Cresol-Based Azo Compounds

The history of azo dyes dates back to the mid-19th century, with their discovery marking a pivotal moment in synthetic organic chemistry. ajchem-a.comjchemrev.com The first azo dye was synthesized in 1858. ajchem-a.com These synthetic colorants quickly became crucial in various industries, most notably for dyeing textiles, due to their versatility and stability. worldwidejournals.comrasayanjournal.co.in Azo dyes represent the largest and most varied class of organic dyes, accounting for over half of the dyes produced globally. worldwidejournals.comresearchgate.net

Cresol, an isomer of which is a key component of the title compound, has been a significant precursor in the chemical industry. wikipedia.org Cresols are traditionally extracted from coal tar or petroleum residues, but are also produced synthetically. wikipedia.org The synthesis of cresol-based azo dyes involves coupling diazotized aromatic amines with cresol isomers (o-, m-, or p-cresol). The specific isomer used, along with the substituents on the diazonium salt, influences the final color and properties of the dye.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B14618254 o-CRESOL, p-(o-TOLYLAZO)- CAS No. 57598-00-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57598-00-2

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-methyl-4-[(2-methylphenyl)diazenyl]phenol

InChI

InChI=1S/C14H14N2O/c1-10-5-3-4-6-13(10)16-15-12-7-8-14(17)11(2)9-12/h3-9,17H,1-2H3

InChI Key

MFPXPIPAPXYRTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)O)C

Origin of Product

United States

Synthetic Strategies and Reaction Mechanisms for O Cresol, P O Tolylazo

Fundamental Diazotization and Azo Coupling Methodologies

The synthesis of o-CRESOL (B1677501), p-(o-TOLYLAZO)- is a two-stage process. The first stage is the diazotization of an aromatic primary amine, in this case, o-toluidine. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). The resulting diazonium salt is a highly reactive intermediate.

The second stage is the azo coupling, where the freshly prepared diazonium salt solution is added to a solution of a coupling agent, which in this synthesis is o-cresol. The coupling reaction is an electrophilic aromatic substitution, where the diazonium cation acts as the electrophile and the activated aromatic ring of o-cresol serves as the nucleophile.

Role of o-Cresol and o-Tolyl Amine Precursors in Synthesis

The selection of o-cresol and o-toluidine as precursors is pivotal to the final structure of the target molecule. o-Toluidine provides the o-tolylazo functional group, while o-cresol serves as the phenolic component onto which the azo group is attached. The inherent directing effects of the substituents on both precursor rings play a crucial role in determining the final regiochemistry of the product.

Exploration of Synthetic Pathways and Reaction Intermediates

The primary synthetic pathway for o-CRESOL, p-(o-TOLYLAZO)- is consistent and reliable. The key reaction intermediates are the o-tolyldiazonium cation formed during the diazotization of o-toluidine and a phenoxide ion generated from o-cresol under the reaction conditions.

The formation of the o-tolyldiazonium cation proceeds through the following steps:

Formation of nitrous acid from sodium nitrite and hydrochloric acid.

Protonation of nitrous acid to form the nitrosonium ion (NO+).

Electrophilic attack of the nitrosonium ion on the amino group of o-toluidine to form an N-nitrosamine.

Tautomerization and subsequent protonation and loss of water to yield the o-tolyldiazonium cation.

The azo coupling step involves the electrophilic attack of the o-tolyldiazonium cation on the electron-rich aromatic ring of the o-cresolate ion.

Chemo- and Regioselectivity in o-CRESOL, p-(o-TOLYLAZO)- Formation

The chemo- and regioselectivity of the azo coupling reaction are influenced by the substituents on the aromatic rings and the reaction pH. The hydroxyl group (-OH) and the methyl group (-CH3) on the o-cresol ring are both ortho-, para-directing and activating groups. The coupling of the diazonium salt preferentially occurs at the position para to the strongly activating hydroxyl group. This is due to both electronic and steric factors, leading to the formation of the desired p-coupled product, 2-methyl-4-((2-methylphenyl)diazenyl)phenol. The reaction is typically carried out in a mildly alkaline or neutral to slightly acidic medium to ensure the presence of the phenoxide ion, which is a more powerful nucleophile than the neutral phenol.

Factor Influence on Selectivity
Directing groups The -OH group of o-cresol is a strong activating and para-directing group, favoring substitution at the 4-position.
Steric hindrance The position para to the -OH group is sterically less hindered than the ortho positions, further favoring para-substitution.
Reaction pH A slightly alkaline pH ensures the formation of the more reactive phenoxide ion, promoting the coupling reaction.

Advanced Spectroscopic and Analytical Characterization of O Cresol, P O Tolylazo

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying azo dyes, as their distinct colors arise from the absorption of light in the visible region of the electromagnetic spectrum. The chromophore responsible for the color of o-CRESOL (B1677501), p-(o-TOLYLAZO)- is the extended conjugated system that includes the two aromatic rings linked by the azo group (-N=N-).

The electronic spectrum of azo compounds typically displays two characteristic absorption bands.

π→π Transitions:* A high-intensity band is generally observed in the UV region (typically 250–390 nm) which is attributed to π→π* electronic transitions within the conjugated aromatic system.

n→π Transitions:* A lower-intensity band appears in the visible region (typically >400 nm) and is assigned to the n→π* electronic transition involving the non-bonding electrons of the nitrogen atoms in the azo bridge. This transition is primarily responsible for the perceived color of the dye.

The position and intensity of these absorption maxima (λmax) are sensitive to the molecular environment, a phenomenon known as solvatochromism. The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption wavelength. For instance, polar solvents can stabilize the excited state, causing a bathochromic (red) shift to a longer wavelength. The spectrum of o-cresol, a key structural component, also shows solvent-dependent behavior, with aromatic solvents like toluene (B28343) inducing sharp, distinct peaks compared to broader peaks in non-aromatic solvents.

Table 1: Typical UV-Vis Absorption Maxima for Azo Dye Electronic Transitions

Electronic TransitionTypical Wavelength Range (nm)Molar Absorptivity (ε)Description
π→π250 - 390HighArises from the conjugated aromatic rings and azo bridge.
n→π> 400LowInvolves non-bonding electrons on the azo group's nitrogen atoms.

Quantitative Analysis and Spectral Deconvolution for Related Azo Species

UV-Vis spectroscopy is widely used for the quantitative analysis of chemical species, often by applying the Beer-Lambert Law. However, in mixtures where multiple components have significantly overlapping spectra, this law is insufficient. This is a common challenge in the analysis of azo dye synthesis products, which may contain isomers or impurities.

To resolve such complex mixtures, chemometric methods are employed. Techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) use multivariate mathematical models to analyze the full spectral data, allowing for the simultaneous determination of the concentrations of multiple components. This approach, often referred to as spectral deconvolution, provides a powerful tool for quantifying individual azo species in a mixture without prior separation. For instance, chemometrics can accurately determine the individual concentrations of different azo dyes in a solution even with highly overlapping absorption bands.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy provides a vibrational fingerprint of a molecule by identifying the functional groups present. For o-CRESOL, p-(o-TOLYLAZO)-, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features.

The main vibrational modes include:

O-H Stretch: A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the cresol (B1669610) moiety.

C-H Aromatic Stretch: Absorption bands are typically found just above 3000 cm⁻¹.

C-H Aliphatic Stretch: The methyl (-CH₃) groups exhibit C-H stretching vibrations in the 2900-3000 cm⁻¹ region.

N=N Stretch: The azo group stretch is a key identifier, though it can be weak or moderate in intensity. It typically appears in the 1600-1400 cm⁻¹ range.

C=C Aromatic Stretch: Multiple sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the carbon-carbon double bond stretching within the two aromatic rings.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to appear in the 1260-1180 cm⁻¹ region.

Table 2: Predicted Infrared Absorption Bands for o-CRESOL, p-(o-TOLYLAZO)-

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3600 - 3200 (broad)O-H StretchPhenolic -OH
> 3000C-H StretchAromatic
2900 - 3000C-H StretchMethyl (-CH₃)
1600 - 1400N=N StretchAzo (-N=N-)
1600 - 1450C=C StretchAromatic Ring
1260 - 1180C-O StretchPhenolic C-O

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of o-CRESOL, p-(o-TOLYLAZO)-.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For o-CRESOL, p-(o-TOLYLAZO)-, distinct signals are expected for the aromatic protons, the two methyl groups, and the phenolic proton. The chemical shifts of the aromatic protons (typically 6.5-8.0 ppm) are influenced by the electronic effects of the hydroxyl, methyl, and azo groups. The methyl protons will appear as sharp singlets in the upfield region (around 2.2-2.5 ppm), while the phenolic -OH proton will appear as a broad singlet whose position is solvent-dependent.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for o-CRESOL, p-(o-TOLYLAZO)-

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Aromatic (Ar-H)6.5 - 8.0Multiplet/Doublet
Phenolic (Ar-OH)4.5 - 5.5 (variable)Broad Singlet
Methyl (Ar-CH₃)2.2 - 2.5Singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The aromatic carbons will resonate in the downfield region (110-160 ppm). The carbons directly attached to the oxygen and nitrogen atoms will be the most deshielded. The methyl carbons will appear at a much higher field (around 15-25 ppm). The specific shifts provide confirmation of the substitution pattern on both aromatic rings.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for o-CRESOL, p-(o-TOLYLAZO)-

Carbon TypeExpected Chemical Shift (ppm)
Aromatic (C-O)150 - 160
Aromatic (C-N)140 - 155
Aromatic (C-C/C-H)110 - 140
Methyl (-CH₃)15 - 25

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For o-CRESOL, p-(o-TOLYLAZO)-, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

High-resolution mass spectrometry can provide the exact molecular formula. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves the collision-induced dissociation of the molecular ion. The resulting fragment ions provide valuable structural information. For this molecule, characteristic fragmentation would likely involve cleavage of the C-N and N=N bonds, leading to fragment ions corresponding to the substituted cresol and toluene diazonium cations. Analysis of the fragmentation pattern of o-cresol itself shows key fragments that can aid in identifying that portion of the larger molecule.

Predicted Collision Cross Section Studies

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), provides an additional dimension of separation based on the size, shape, and charge of an ion. The key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the effective area of the ion as it drifts through a buffer gas.

For a novel or uncharacterized compound like o-CRESOL, p-(o-TOLYLAZO)-, an experimental CCS value can be compared against theoretically predicted values to increase confidence in its identification. CCS prediction models, often utilizing machine learning algorithms, use the 2D or 3D structure of a molecule to calculate its theoretical CCS value. This predicted value serves as an additional physicochemical descriptor that, along with retention time and m/z, helps to confirm the identity of an analyte in complex mixtures, especially for distinguishing between isomers.

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and side products, thereby assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of azo dyes and related phenolic compounds.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for separating azo dyes and their isomers. A C18 or phenyl-hexyl stationary phase can be used, with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). Detection is commonly performed using a UV-Vis or diode-array detector set to the λmax of the dye. HPLC is particularly useful for analyzing mixtures of cresol isomers, where different column chemistries can achieve baseline separation.

Gas Chromatography (GC): GC, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile and semi-volatile compounds. For phenolic compounds like cresols, derivatization may be required to increase their volatility and improve peak shape. GC-MS allows for the separation of components in a mixture, with subsequent mass spectral analysis providing positive identification of each peak.

Both techniques are crucial for monitoring the progress of a synthesis reaction and for confirming the purity of the final isolated product.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of azo dyes, prized for its versatility and efficiency in separating non-volatile and thermally unstable compounds. researchgate.net For compounds like o-CRESOL, p-(o-TOLYLAZO)-, reversed-phase HPLC (RP-HPLC) is the most commonly employed mode. researchgate.net This approach uses a nonpolar stationary phase (typically C18) and a polar mobile phase, allowing for the effective separation of structurally similar dyes and their isomers. researchgate.netnih.gov

Method development often involves optimizing the mobile phase composition, which typically consists of an aqueous component (like an ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier such as acetonitrile or methanol. nih.govupce.cz Isocratic elution may be sufficient for simple mixtures, while gradient elution is often necessary to resolve more complex samples containing multiple components with varying polarities. researchgate.net The separation of cresol isomers, which are key structural components of the target analyte, can be particularly challenging and may require specialized columns, such as those based on cyclodextrins, to achieve adequate resolution. chemijournal.comsigmaaldrich.com Detection is commonly performed using a UV-Vis or a Photodiode Array (PDA) detector, which can monitor multiple wavelengths simultaneously, providing both quantitative data and spectral information to aid in peak identification. nih.govnih.gov

Table 1: Representative HPLC Methodologies for Azo Dyes and Cresol Isomers

Parameter Description Common Settings Source(s)
Stationary Phase The solid support within the column that interacts with the analytes. Reversed-Phase C18, Phenyl, Cyclodextrin-based columns researchgate.net, sigmaaldrich.com, researchgate.net
Mobile Phase The solvent that carries the sample through the column. Acetonitrile/Water, Methanol/Water, often with buffer (e.g., ammonium acetate) nih.gov, upce.cz
Elution Mode The technique for passing the mobile phase through the column. Isocratic or Gradient researchgate.net, chromsystems.com
Detector The component that measures the analytes as they elute. UV-Vis, Photodiode Array (PDA) nih.gov, nih.gov
Flow Rate The speed at which the mobile phase moves through the column. 0.8 - 1.2 mL/min nih.gov
Column Temp. The temperature of the column during separation. 22 - 40 °C nih.gov, sigmaaldrich.com, upce.cz

Gas Chromatography (GC) for Volatile By-products and Related Species

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While azo dyes themselves are generally non-volatile, GC is indispensable for identifying volatile by-products from the synthesis of o-CRESOL, p-(o-TOLYLAZO)-, as well as for analyzing its potential degradation products, such as primary aromatic amines. researchgate.net Furthermore, GC is the preferred method for separating and quantifying cresol isomers (ortho, meta, and para), which are foundational precursors. nih.gov

The separation of cresol isomers, particularly m- and p-cresol, is notoriously difficult due to their similar boiling points and polarities. gcms.czchromforum.org Achieving baseline resolution often requires specialized GC columns, such as those with a polyethylene (B3416737) glycol (WAX) stationary phase, which provides enhanced selectivity for these positional isomers compared to standard nonpolar phases. gcms.cz For the analysis of non-volatile azo dyes, pyrolysis-GC, where the sample is heated to high temperatures to induce thermal decomposition into smaller, volatile fragments, can be used to obtain a characteristic fingerprint for identification. researchgate.net Detection is typically accomplished with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the separated compounds. nih.gov

Table 2: Typical GC Conditions for Analysis of Cresols and Azo Dye-Related Volatiles

Parameter Description Common Settings Source(s)
Stationary Phase The liquid coating inside the capillary column. Polyethylene Glycol (WAX-type), 5%-phenyl phases gcms.cz
Carrier Gas The inert gas that moves the sample through the column. Helium, Hydrogen, Nitrogen nih.gov, researchgate.net
Injection Mode The method of introducing the sample into the GC. Split/Splitless N/A
Oven Program The temperature profile used to separate compounds. Isothermal or Temperature Gradient (e.g., ramp from 40°C to 230°C) chromforum.org
Detector The device used to detect analytes as they exit the column. Flame Ionization Detector (FID), Mass Spectrometry (MS) nih.gov

Coupled Techniques (e.g., GC-MS, LC-MS/MS)

The coupling of chromatographic separation with mass spectrometry provides unparalleled sensitivity and specificity for the structural elucidation and trace-level quantification of complex organic molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile and semi-volatile compounds. In the context of o-CRESOL, p-(o-TOLYLAZO)-, GC-MS is used to identify primary aromatic amines that can be formed by the reductive cleavage of the azo bond. shimadzu.com It is also highly effective for the confirmation and quantification of cresol isomers in various matrices. nih.govresearchgate.net The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical "fingerprint" for positive identification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for the analysis of intact, non-volatile azo dyes and their metabolites. irsst.qc.caresearchgate.net The sample is first separated by HPLC, and the eluent is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar, large molecules. researchgate.net Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This technique, often performed in Multiple Reaction Monitoring (MRM) mode, is exceptionally sensitive and selective, allowing for the quantification of target compounds at very low concentrations even in complex mixtures. irsst.qc.ca Derivatization with reagents like dansyl chloride may be used to improve the ionization efficiency and sensitivity for certain analytes, such as cresols. irsst.qc.caresearchgate.net

Table 3: Common Mass Spectrometry Parameters for Azo Dye and Cresol Analysis

Parameter Technique Description Common Settings Source(s)
Ionization GC-MS Method to create ions from analytes. Electron Ionization (EI) researchgate.net
Ionization LC-MS/MS Method to create ions from analytes. Electrospray Ionization (ESI), negative or positive mode researchgate.net, researchgate.net
Mass Analyzer GC-MS, LC-MS/MS Separates ions based on their mass-to-charge ratio. Quadrupole, Triple Quadrupole (QqQ), Ion Trap irsst.qc.ca, shimadzu.com, researchgate.net
Scan Mode GC-MS, LC-MS/MS Method of detecting ions. Full Scan (for identification), Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) (for quantification) irsst.qc.ca, upce.cz

Chemometric Approaches in Spectroscopic Data Analysis of Azo Compound Mixtures

When analyzing complex mixtures of azo compounds, spectroscopic data from techniques like UV-Vis or infrared spectroscopy can be highly convoluted, with overlapping signals from multiple components. Chemometrics, which applies multivariate statistics to chemical data, provides powerful tools to extract meaningful information from such complex datasets. frontiersin.org

For instance, a series of spectroscopic measurements on different azo dye mixtures can be arranged into a data matrix, where each row represents a sample and each column represents the absorbance at a specific wavelength. frontiersin.org Unsupervised exploratory techniques like Principal Component Analysis (PCA) can be applied to this matrix. PCA reduces the dimensionality of the data by transforming the original variables (wavelengths) into a smaller set of uncorrelated variables called principal components (PCs). By plotting the samples in the space of the first few PCs, it is possible to visualize patterns, identify clusters of similar samples, or detect outliers without prior knowledge of the sample composition. frontiersin.org This approach can reveal variations between different batches of o-CRESOL, p-(o-TOLYLAZO)- or identify samples containing impurities by observing their deviation from a reference group. Furthermore, supervised chemometric methods can be used to build predictive models for quantitative (calibration) or qualitative (classification) analysis of the target compound in complex mixtures. frontiersin.org

Table 4: Chemical Compounds Mentioned in this Article

Compound Name
o-CRESOL, p-(o-TOLYLAZO)-
o-Cresol
m-Cresol
p-Cresol
Acetonitrile
Methanol
Ammonium acetate
Dansyl chloride
Helium
Hydrogen
Nitrogen

Theoretical and Computational Investigations of O Cresol, P O Tolylazo

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of o-CRESOL (B1677501), p-(o-TOLYLAZO)-. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the molecule's electronic structure, which dictates its reactivity, spectral properties, and stability.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. researchgate.netacs.org

For azo dyes, the electronic transitions between these orbitals are responsible for their characteristic colors. acs.org Quantum chemical calculations can predict the absorption spectra (UV-Visible spectra) of these compounds with reasonable accuracy. researchgate.netacs.org Theoretical calculations for similar azo dyes often utilize the B3LYP functional with a basis set like 6-311G(d,p) to obtain reliable geometric and electronic properties. researchgate.netacs.org

Table 1: Calculated Electronic Properties of a Representative Azo Dye

Property Value
HOMO Energy -6.24 eV
LUMO Energy -2.90 eV
HOMO-LUMO Gap (ΔE) 3.34 eV
Ionization Potential 6.24 eV
Electron Affinity 2.90 eV
Electronegativity 4.57 eV
Chemical Hardness 1.67 eV

Note: Data is representative of typical values for novel azo dyes investigated computationally and may not correspond exactly to o-CRESOL, p-(o-TOLYLAZO)-. researchgate.net

The distribution of the HOMO and LUMO across the molecular structure provides insight into the regions that are most likely to be involved in chemical reactions. In many azo compounds, the HOMO is often localized on the phenol or amine moiety, while the LUMO is distributed over the azo bridge and the aromatic rings. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For o-CRESOL, p-(o-TOLYLAZO)-, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or other dye molecules.

Conformational analysis is crucial as the three-dimensional shape of the molecule can significantly affect its properties. The rotation around single bonds, such as the bond connecting the aromatic rings to the azo group, can lead to different conformers. Studies on similar molecules like o-cresol have shown that different conformations (e.g., cis and trans isomers with respect to the hydroxyl group) can coexist and that their relative populations can be influenced by the solvent environment. nih.gov MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov

Intermolecular interactions, particularly hydrogen bonding, play a vital role in the properties of molecules containing hydroxyl groups, like o-CRESOL, p-(o-TOLYLAZO)-. MD simulations can model the formation and dynamics of hydrogen bonds between the dye molecule and solvent molecules (e.g., water) or between dye molecules themselves. nih.govnih.gov The strength and pattern of these interactions influence solubility, aggregation behavior, and ultimately the performance of the dye in applications. For instance, simulations of p-cresol have been used to understand its diffusion and local dynamics in the liquid state by comparing different force fields. nih.gov

Reaction Mechanism Modeling via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the reaction mechanisms of chemical processes. mdpi.comresearchgate.netdiva-portal.org For o-CRESOL, p-(o-TOLYLAZO)-, DFT can be applied to elucidate the pathways of its synthesis, tautomerization, and degradation.

The synthesis of azo dyes typically involves a diazotization reaction followed by a coupling reaction. DFT calculations can model the reaction coordinates of these steps, identifying transition states and calculating activation energies. This information helps in understanding the factors that control the reaction rate and selectivity.

Azo dyes can exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms is influenced by the molecular structure and the solvent. DFT calculations can determine the relative energies of the azo and hydrazone tautomers and the energy barrier for the tautomerization process, providing insights into which form is more stable under specific conditions. ingentaconnect.com This is important because the two tautomers can have different colors and properties.

Furthermore, DFT can be used to model the degradation of the dye, for example, through oxidation or reduction processes that lead to the cleavage of the azo bond. Understanding these degradation pathways is crucial for assessing the environmental fate and persistence of the dye.

Structure-Property Relationships through Computational Approaches

A major goal of computational chemistry is to establish clear relationships between the molecular structure of a compound and its macroscopic properties. For o-CRESOL, p-(o-TOLYLAZO)-, computational approaches can predict various properties and guide the design of new dyes with desired characteristics.

Color and Spectroscopic Properties: As mentioned, the color of an azo dye is determined by its electronic structure. By systematically modifying the structure of the dye in silico (e.g., by adding different substituent groups) and calculating the resulting absorption spectra, it is possible to tune the color of the dye. researchgate.netingentaconnect.com

Stability and Reactivity: The HOMO-LUMO gap calculated from quantum chemical methods is a good indicator of the molecule's stability. researchgate.net A larger gap generally implies higher stability and lower reactivity. Computational models can predict how changes in the molecular structure will affect this gap.

Nonlinear Optical (NLO) Properties: Azo dyes are known to exhibit NLO properties, which are important for applications in optoelectronics. Computational methods can calculate properties like polarizability and hyperpolarizability to assess the NLO potential of a dye. researchgate.net

Intermolecular Interactions and Material Properties: MD simulations can help understand how the dye molecules pack in the solid state or behave in a polymer matrix. These simulations can predict properties like cohesion energy and solubility parameters, which are important for the application of the dye in materials.

By combining these computational approaches, a comprehensive understanding of the chemical and physical properties of o-CRESOL, p-(o-TOLYLAZO)- can be achieved, facilitating the rational design of new functional materials.

Applications of O Cresol, P O Tolylazo in Advanced Materials and Chemical Technologies

Utilization in Dye Chemistry and Pigment Science

Azo dyes constitute the largest and most versatile class of synthetic colorants, widely used across various industries. The specific structure of o-CRESOL (B1677501), p-(o-TOLYLAZO)- makes it suitable for applications where high color strength and stability are required.

Dyeing of Polymeric Substrates and Fibers

This bis-azo dye, belonging to the disperse dye class, is particularly effective for coloring hydrophobic synthetic fibers. Its non-ionic nature and low water solubility at room temperature allow it to be finely dispersed in an aqueous medium for application to materials like polyester (B1180765). The dyeing process typically involves high temperatures (around 130°C), which causes the fiber to swell and allows the dye molecules to penetrate and become trapped within the polymer structure, resulting in good color fastness.

The performance of azo dyes similar to o-CRESOL, p-(o-TOLYLAZO)- on synthetic fibers is well-documented. For instance, the closely related compound 4-[4-(phenylazo)phenylazo]-o-cresol, also known as Disperse Yellow 7, is used for dyeing polyester and its blended fabrics. chemicalbook.com Such dyes are valued for their ability to produce a range of hues, in this case, a reddish-yellow color. chemicalbook.com The dyeing performance is influenced by factors such as the dye's molecular size, the dyeing temperature, and the presence of dispersing agents.

Table 1: General Dyeing Characteristics on Polyester

PropertyDescription
Dye Class Disperse Dye
Suitable Fibers Polyester, Acetate (B1210297), Polyamide
Application Method High-temperature exhaust dyeing
Typical Color Yellow to Orange/Brown

This table provides a summary of the general dyeing characteristics of disperse dyes structurally related to o-CRESOL, p-(o-TOLYLAZO)- on polyester fibers.

Coloring of Plastics and Other Materials

The application of azo dyes extends to the coloration of plastics. Disperse dyes like Disperse Yellow 7 have been successfully used to color polyamide components, providing vibrant and stable colors without compromising the mechanical integrity of the plastic. alfa-chemistry.com The selection of a dye for coloring plastics depends on its heat stability, migration resistance, and compatibility with the polymer matrix. Azo dyes are generally not used for plastics like polyurethane (PU) or polyvinyl chloride (PVC), where pigments are preferred. nih.gov However, for other polymers, they can offer a cost-effective coloring solution. The process involves incorporating the dye into the plastic during processing, where it dissolves in the molten polymer to impart a uniform color.

Photonic and Optoelectronic Applications of Azo Compounds

The presence of the azobenzene (B91143) moiety in o-CRESOL, p-(o-TOLYLAZO)- suggests its potential for use in photonic and optoelectronic applications. Azobenzene and its derivatives are known for their photochromic properties, specifically the reversible trans-cis isomerization upon exposure to light of a specific wavelength. researchgate.neteurjchem.com This photoisomerization leads to changes in the molecule's shape, dipole moment, and optical properties, which can be harnessed in various advanced technologies.

Development of Photoresponsive Materials

Bis-azo compounds, such as the one , are of particular interest for developing photoresponsive materials. The multiple azo groups can lead to more complex and potentially more stable photo-switching behavior compared to mono-azo compounds. Research on derivatives of the similar Disperse Yellow 7 has shown that these molecules can be functionalized to create materials for photochromic systems and molecular electronics. eurjchem.com The ability to control the physical properties of a material with light opens up possibilities for creating smart materials with on-demand switchable characteristics.

Applications in Optical Storage and Display Technologies

The light-induced changes in the refractive index and absorption spectrum of azo compounds make them promising candidates for optical data storage and display technologies. The trans-cis isomerization can be used to write and erase data in a polymeric matrix containing the azo dye. Bis-azo molecules are being investigated for their potential in 3D optical storage due to their high two-photon absorption cross-sections and stable photoinduced birefringence. These properties could allow for the development of high-density optical storage media.

Table 2: Potential Photonic and Optoelectronic Properties

PropertyRelevance to Advanced Materials
Photoisomerization Enables reversible switching of material properties with light.
Nonlinear Optical (NLO) Properties Potential for use in optical limiting and all-optical switching devices.
Birefringence Can be induced and controlled by polarized light, useful for optical data storage.

This table outlines the potential photonic and optoelectronic properties of azo compounds structurally related to o-CRESOL, p-(o-TOLYLAZO)- and their relevance in advanced materials.

Role as a Chemical Intermediate in Complex Organic Synthesis

o-CRESOL, p-(o-TOLYLAZO)- and similar azo compounds play a crucial role as intermediates in the synthesis of more complex molecules and functional materials. The synthesis of this dye itself involves a classic two-step process in organic chemistry: the diazotization of a primary aromatic amine followed by an azo coupling reaction with a coupling component, in this case, o-cresol.

The resulting bis-azo compound is not necessarily the final product. As demonstrated with Disperse Yellow 7, the phenolic hydroxyl group can be further reacted, for example, through alkylation, to attach other functional groups. eurjchem.com This allows for the tailoring of the molecule's properties, such as its solubility or its ability to be incorporated into a polymer backbone. This chemical versatility makes o-CRESOL, p-(o-TOLYLAZO)- a valuable building block for the creation of new dyes with improved properties, as well as for the development of novel functional materials for the advanced applications discussed above. The synthesis of various azo compounds containing o-cresol and other phenolic moieties for different applications has been reported, highlighting the importance of these structures in synthetic chemistry. worldwidejournals.com

Development of Chemical Sensors and Recognition Systems

Extensive research into the applications of the chemical compound o-CRESOL, p-(o-TOLYLAZO)-, also known by names such as 2-methyl-4-[(2-methylphenyl)diazenyl]phenol and the dye designation Solvent Orange 2, reveals its primary role as a colorant for various materials, including oils, waxes, and plastics. While its inherent chromophoric properties, stemming from the azo group, suggest potential for use in colorimetric sensing, a thorough review of scientific literature yields no specific studies detailing its development or application in chemical sensors or molecular recognition systems.

The fundamental principle of a colorimetric chemical sensor involves a substance that exhibits a distinct and measurable change in its light-absorbing properties (i.e., color) upon interaction with a specific target analyte. Azo dyes are often explored for such purposes due to the sensitivity of the azo linkage and associated aromatic systems to changes in their chemical environment, such as pH or the presence of metal ions.

However, in the case of o-CRESOL, p-(o-TOLYLAZO)-, there is a notable absence of published research that characterizes its response to specific analytes, quantifies its sensitivity or selectivity, or incorporates it into a sensor device. Detailed findings, including performance metrics typically presented in data tables for chemical sensors—such as limit of detection (LOD), linear range, response time, and interference studies—are not available in existing scientific literature.

Therefore, while the molecular structure of o-CRESOL, p-(o-TOLYLAZO)- is suggestive of potential utility in sensing applications, there is currently no empirical evidence or detailed research to support its use in the development of chemical sensors or recognition systems. The scientific community has not, to date, published any work that would allow for a substantive discussion or data compilation on this specific application.

Data Table: Performance Characteristics of o-CRESOL, p-(o-TOLYLAZO)- Based Chemical Sensors

Target AnalyteSensor TypeDetection PrincipleLimit of Detection (LOD)Linear RangeSelectivityReference
N/AN/AN/ANo data availableNo data availableNo data availableN/A
N/AN/AN/ANo data availableNo data availableNo data availableN/A

As of the current body of scientific literature, no data is available on the application of o-CRESOL, p-(o-TOLYLAZO)- in chemical sensors.

Environmental Transformations and Degradation Pathways of O Cresol, P O Tolylazo

Photochemical Degradation Mechanisms under Environmental Conditions

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy. For azo dyes like o-CRESOL (B1677501), p-(o-TOLYLAZO)-, this process is a potential pathway for transformation in sunlit surface waters and on soil surfaces. The degradation is initiated when the molecule absorbs photons, leading to the excitation of electrons and subsequent cleavage of chemical bonds, particularly the chromophoric azo bond (-N=N-). This cleavage typically results in the decolorization of the dye and the formation of various aromatic intermediates.

The rate and efficiency of photochemical degradation can be significantly enhanced by the presence of photocatalysts and influenced by the nature of the light source. This process, known as photocatalysis, is a type of advanced oxidation process.

Catalysts: Semiconductors such as titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely used as photocatalysts for the degradation of organic pollutants, including azo dyes. When these catalysts are irradiated with light of sufficient energy (typically UV light), they generate electron-hole pairs. These pairs react with water and oxygen to produce highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing complex organic molecules into simpler compounds like CO₂, water, and inorganic ions. For related azo dyes, studies have shown that factors such as catalyst loading, pH, and initial dye concentration significantly affect the degradation kinetics. For instance, the photocatalytic degradation of C.I. Acid Yellow 23 using ZnO was found to be most effective at an acidic pH. aljest.netnih.gov

Light Sources: The wavelength and intensity of the light source are critical parameters. UV light, particularly UV-C (254 nm), is highly effective in promoting photolysis because its energy is sufficient to break chemical bonds and to activate common photocatalysts like TiO₂ and ZnO. mdpi.com Sunlight, a natural and sustainable energy source, can also drive photocatalysis, although the rates may be slower compared to artificial UV sources. The efficiency of dye removal has been shown to increase with longer irradiation times and is generally more effective for lower initial dye concentrations. aljest.net

Table 1: Factors Influencing Photocatalytic Degradation of Azo Dyes

Parameter Effect on Degradation Rate Rationale
Catalyst Loading Increases to an optimum, then decreases Higher loading increases active sites, but excess catalyst can cause light scattering and turbidity, reducing light penetration. nih.gov
Initial Dye Concentration Decreases with increasing concentration At high concentrations, more dye molecules are adsorbed on the catalyst surface, inhibiting the generation of hydroxyl radicals. aljest.net
pH of Solution pH-dependent, often optimal in acidic range pH affects the surface charge of the catalyst and the speciation of the dye molecule, influencing adsorption and reaction efficiency. aljest.netscirp.org
Light Intensity Increases with intensity Higher intensity provides more photons to activate the catalyst, generating more reactive oxygen species. nih.gov
**Presence of Oxidants (e.g., H₂O₂) ** Generally increases degradation rate H₂O₂ can act as an electron scavenger and a source of additional hydroxyl radicals, enhancing the overall process. scirp.orgresearchgate.net

This table is based on general findings for azo dye photocatalysis and is expected to be applicable to o-CRESOL, p-(o-TOLYLAZO)-.

Biodegradation and Biotransformation Processes

Biodegradation is a key process in the environmental attenuation of azo dyes. It relies on the metabolic activity of microorganisms, such as bacteria and fungi, to break down the complex dye structure. For azo dyes, this process often occurs in a two-step sequence involving anaerobic and subsequent aerobic conditions.

The initial and most critical step is the reductive cleavage of the azo bond. This is an anaerobic process where the azo dye acts as an electron acceptor. This reaction breaks the -N=N- double bond, leading to the decolorization of the dye and the formation of aromatic amines. In the case of o-CRESOL, p-(o-TOLYLAZO)-, this cleavage would be expected to yield o-toluidine and 2-amino-6-methylphenol. These aromatic amines are generally colorless but may still pose an environmental risk.

The second step involves the degradation of these aromatic amines, which typically occurs under aerobic conditions. Microorganisms utilize oxygenases to open the aromatic rings, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways and potentially mineralized to carbon dioxide and water.

For the cresol (B1669610) moiety, the anaerobic degradation of p-cresol by the sulfate-reducing bacterium Desulfobacterium cetonicum has been shown to proceed via the addition of the methyl group to fumarate, forming 4-hydroxybenzylsuccinate. nih.gov This intermediate is then further metabolized. Aerobic degradation of cresols is more rapid and typically involves hydroxylation of the aromatic ring followed by ring cleavage.

Table 2: Proposed Biodegradation Pathway and Metabolites of o-CRESOL, p-(o-TOLYLAZO)-

Step Environmental Condition Process Reactant Expected Products/Metabolites
1 Anaerobic Reductive Azo Bond Cleavage o-CRESOL, p-(o-TOLYLAZO)- o-toluidine and 2-amino-6-methylphenol
2 Aerobic Aromatic Ring Cleavage o-toluidine Catechols, aliphatic acids
3 Aerobic Aromatic Ring Cleavage 2-amino-6-methylphenol Aliphatic acids, CO₂, H₂O

This table represents a proposed pathway based on established degradation mechanisms for azo dyes and aromatic amines.

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to remove organic pollutants from water and wastewater. wikipedia.org These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of recalcitrant organic compounds, including azo dyes. wikipedia.orgionexchangeglobal.com AOPs are particularly effective for treating wastewater that is toxic or resistant to conventional biological treatments. fraunhofer.de

Common AOPs applicable to the degradation of o-CRESOL, p-(o-TOLYLAZO)- include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by the presence of UV light in the photo-Fenton process, which accelerates the regeneration of the Fe²⁺ catalyst and promotes further radical formation. ionexchangeglobal.com

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose in water (especially at alkaline pH) to form hydroxyl radicals. ionexchangeglobal.com

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide with UV light to generate hydroxyl radicals. It is a clean and effective method that does not produce sludge.

Heterogeneous Photocatalysis: As discussed in section 6.1.1, this involves using a semiconductor catalyst (like TiO₂ or ZnO) and a light source (UV or solar) to generate oxidizing species on the catalyst's surface. mdpi.com

These processes can achieve high levels of color removal and mineralization of the dye molecule, converting it into less harmful inorganic products. The efficiency of AOPs depends on several factors, including the pH of the solution, the concentration of the oxidant and catalyst, and the intensity of the UV light. researchgate.net

Fate and Transport Mechanisms in Environmental Compartments

The fate and transport of a chemical describe its movement and persistence in the environment. cdc.govny.gov For o-CRESOL, p-(o-TOLYLAZO)-, its behavior will be dictated by its physical-chemical properties and the characteristics of the environmental compartment (soil, water, air).

Water: Due to its low water solubility, a significant portion of Solvent Yellow 3, if released into water, is expected to adsorb to suspended solids and sediment. nih.gov Its potential for volatilization from water is low. In the water column, it may undergo photolysis in sunlit surface waters. Biodegradation is likely to occur, especially in anaerobic sediments where the reductive cleavage of the azo bond is favored. The resulting aromatic amine metabolites would have different solubility and mobility characteristics.

Soil: When released to soil, o-CRESOL, p-(o-TOLYLAZO)- is expected to have low mobility due to its likely high affinity for organic carbon in soil particles (high Koc). cdc.gov This strong adsorption will limit its potential to leach into groundwater. Degradation in soil would occur via microbial processes, with anaerobic conditions favoring the initial breakdown of the azo linkage. The persistence of the compound will depend on the soil's microbial activity, oxygen status, and organic matter content.

Air: The compound has a low vapor pressure, indicating that it is not very volatile. Therefore, transport in the vapor phase is not considered a significant environmental pathway. Atmospheric degradation would likely be rapid due to reactions with photochemically produced hydroxyl radicals, but its low volatility limits its presence in the atmosphere.

The environmental persistence of o-CRESOL, p-(o-TOLYLAZO)- is ultimately a balance between its resistance to degradation and the various transformation pathways available in different environmental compartments. While the parent dye may be relatively persistent under certain conditions, its breakdown into smaller aromatic amines is a critical transformation step that dictates the subsequent fate of its constituent parts.

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